4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3,4-dimethylphenyl group, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorophenyl group.
Introduction of 3,4-Dimethylphenyl Group: The resulting intermediate is further reacted with 3,4-dimethylbenzyl chloride under similar conditions to introduce the 3,4-dimethylphenyl group.
Formation of Carboxamide Group: Finally, the compound is treated with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide functional group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: Lacks the 3,4-dimethylphenyl and carboxamide groups.
N-(3,4-dimethylphenyl)piperazine: Lacks the 4-chlorophenyl and carboxamide groups.
4-(4-chlorophenyl)-N-phenylpiperazine-1-carboxamide: Lacks the 3,4-dimethyl substitution on the phenyl ring.
Uniqueness
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups, along with the carboxamide functional group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-3-6-17(13-15(14)2)21-19(24)23-11-9-22(10-12-23)18-7-4-16(20)5-8-18/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKKBUOIIITQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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